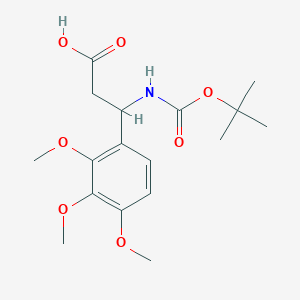
2,2-Dimethyl-N-((1-methyl-1H-imidazol-4-yl)methyl)thietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-N-((1-methyl-1H-imidazol-4-yl)methyl)thietan-3-amine is a compound that features a thietane ring, an imidazole moiety, and a dimethyl group. The presence of these functional groups makes it an interesting subject for research in various fields, including organic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-((1-methyl-1H-imidazol-4-yl)methyl)thietan-3-amine typically involves the formation of the thietane ring followed by the introduction of the imidazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable dithiol with a halogenated imidazole derivative can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-N-((1-methyl-1H-imidazol-4-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole moiety can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thietane ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole ring .
Applications De Recherche Scientifique
2,2-Dimethyl-N-((1-methyl-1H-imidazol-4-yl)methyl)thietan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-N-((1-methyl-1H-imidazol-4-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzyme active sites, influencing biochemical pathways. The thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethylthietan-3-amine: Lacks the imidazole moiety.
N-((1-Methyl-1H-imidazol-4-yl)methyl)thietan-3-amine: Lacks the dimethyl group.
2,2-Dimethyl-N-((1H-imidazol-4-yl)methyl)thietan-3-amine: Lacks the methyl group on the imidazole ring.
Uniqueness
2,2-Dimethyl-N-((1-methyl-1H-imidazol-4-yl)methyl)thietan-3-amine is unique due to the combination of the thietane ring, imidazole moiety, and dimethyl group. This combination imparts specific chemical and biological properties that are not observed in similar compounds .
Propriétés
Formule moléculaire |
C10H17N3S |
|---|---|
Poids moléculaire |
211.33 g/mol |
Nom IUPAC |
2,2-dimethyl-N-[(1-methylimidazol-4-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C10H17N3S/c1-10(2)9(6-14-10)11-4-8-5-13(3)7-12-8/h5,7,9,11H,4,6H2,1-3H3 |
Clé InChI |
QIKKZELUMZUSTD-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(CS1)NCC2=CN(C=N2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


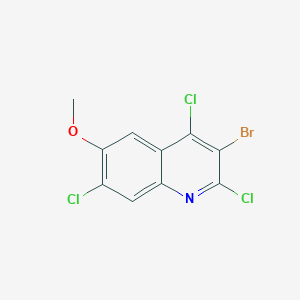
![Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B12994095.png)
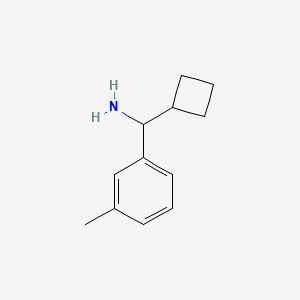
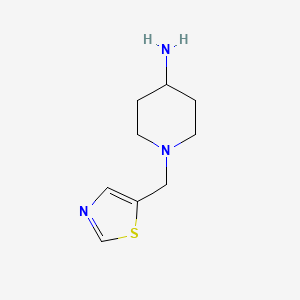
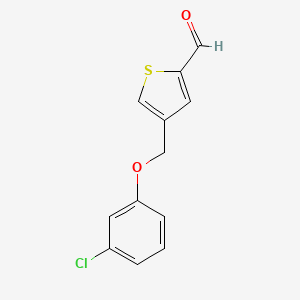
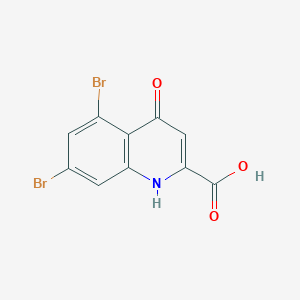
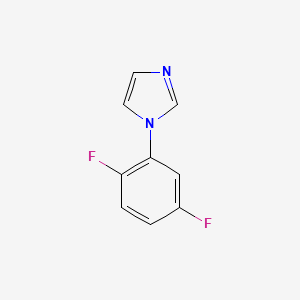
![Benzyl 3-(1-bromo-5,8-dichloroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B12994133.png)
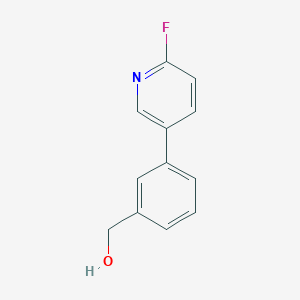
![3-[3,3-Difluoro-1-(trifluoroacetyl)piperidin-4-yl]-3-oxopropanenitrile](/img/structure/B12994143.png)
![2,5-Dioxaspiro[3.4]octan-7-ol](/img/structure/B12994147.png)
![tert-Butyl 5-oxo-5,7-dihydrospiro[cyclopenta[c]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12994150.png)
![1-(Prop-2-yn-1-yl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B12994159.png)
